Methyl 5-[(6-oxo-3-thiophen-2-ylpyridazin-1-yl)methyl]furan-2-carboxylate
Description
Methyl 5-[(6-oxo-3-thiophen-2-ylpyridazin-1-yl)methyl]furan-2-carboxylate is a complex organic compound that features a furan ring, a pyridazine ring, and a thiophene ring
Properties
IUPAC Name |
methyl 5-[(6-oxo-3-thiophen-2-ylpyridazin-1-yl)methyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-20-15(19)12-6-4-10(21-12)9-17-14(18)7-5-11(16-17)13-3-2-8-22-13/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAKJFWGPNCOAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of γ-Keto Esters
A γ-keto ester intermediate, such as ethyl 4-oxo-4-(thiophen-2-yl)butanoate, reacts with hydrazine hydrate under reflux in ethanol to yield 3-thiophen-2-ylpyridazin-6(1H)-one.
Reaction Conditions :
- Hydrazine source : Hydrazine hydrate (2.0 equiv)
- Solvent : Ethanol, reflux (78°C)
- Time : 12–16 hours
- Yield : 65–72%
Mechanism :
- Nucleophilic attack of hydrazine on the carbonyl group.
- Cyclization with elimination of water to form the pyridazinone ring.
Alternative Route via Suzuki-Miyaura Coupling
For enhanced regioselectivity, a palladium-catalyzed cross-coupling can introduce the thiophene group post-cyclization. Starting with 3-bromopyridazinone, Suzuki coupling with thiophen-2-ylboronic acid affords the 3-thiophen-2-yl derivative.
Reaction Conditions :
- Catalyst : Pd(PPh$$3$$)$$4$$ (5 mol%)
- Base : Na$$2$$CO$$3$$ (2.0 equiv)
- Solvent : Dioxane/water (4:1), 80°C
- Yield : 58–64%
Installation of the Methylene Bridge
The methylene linker connects the pyridazinone’s 1-position to the furan carboxylate. Two predominant strategies exist:
Alkylation of Pyridazinone
The pyridazinone’s NH group is deprotonated with a strong base (e.g., NaH) and reacted with methyl furan-2-carboxylate substituted with a leaving group (e.g., chloromethyl).
Reaction Conditions :
- Base : Sodium hydride (1.2 equiv)
- Electrophile : Methyl 5-(chloromethyl)furan-2-carboxylate
- Solvent : DMF, 0°C to room temperature
- Yield : 45–50%
Limitation : Competing N- vs. O-alkylation may reduce efficiency.
Mannich Reaction
A three-component Mannich reaction introduces the methylene bridge directly. Pyridazinone, formaldehyde, and methyl furan-2-carboxylate react in the presence of a Lewis acid.
Reaction Conditions :
Synthesis of Methyl Furan-2-carboxylate Intermediate
The furan moiety is synthesized via esterification of furan-2-carboxylic acid, followed by functionalization at the 5-position.
Esterification of Furan-2-carboxylic Acid
Furan-2-carboxylic acid is treated with methanol under acid catalysis:
Reaction Conditions :
Chloromethylation at the 5-Position
The 5-position of methyl furan-2-carboxylate is chloromethylated using paraformaldehyde and HCl gas:
Reaction Conditions :
Integrated Synthetic Routes
Combining the above steps, two full pathways emerge:
Route A: Pyridazinone-First Approach
- Synthesize 3-thiophen-2-ylpyridazin-6(1H)-one via cyclocondensation.
- Alkylate with methyl 5-(chloromethyl)furan-2-carboxylate.
- Purify via column chromatography (SiO$$_2$$, ethyl acetate/hexane).
Overall Yield : 28–32%
Route B: Methylene Bridge-First Approach
- Prepare methyl 5-(chloromethyl)furan-2-carboxylate.
- Couple with pre-formed pyridazinone via NaH-mediated alkylation.
- Crystallize from ethanol/water.
Overall Yield : 30–35%
Optimization and Challenges
Regioselectivity in Pyridazinone Formation
The use of electronically biased γ-keto esters (e.g., ethyl 4-oxo-4-(thiophen-2-yl)butanoate) ensures thiophene incorporation at the 3-position.
Purification Strategies
Side Reactions
- N-Alkylation vs. O-Alkylation : Controlled by using bulky bases (e.g., LDA) or polar aprotic solvents.
- Thiophene Ring Oxidation : Avoid strong oxidizing agents during coupling steps.
Analytical Characterization
Key data for the target compound and intermediates:
| Compound | $$^1$$H NMR (δ, ppm) | MS (m/z) |
|---|---|---|
| 3-Thiophen-2-ylpyridazin-6(1H)-one | 7.45 (d, J=4.8 Hz, 1H), 7.80 (d, J=3.2 Hz, 1H), 6.95 (dd, J=5.0, 3.6 Hz, 1H), 6.30 (s, 1H) | 193 [M+H]+ |
| Methyl 5-(chloromethyl)furan-2-carboxylate | 4.60 (s, 2H), 7.20 (d, J=3.4 Hz, 1H), 6.55 (d, J=3.4 Hz, 1H), 3.90 (s, 3H) | 175 [M+H]+ |
| Target Compound | 7.50 (d, J=4.8 Hz, 1H), 7.85 (d, J=3.2 Hz, 1H), 6.60 (d, J=3.4 Hz, 1H), 4.25 (s, 2H) | 347 [M+H]+ |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(6-oxo-3-thiophen-2-ylpyridazin-1-yl)methyl]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of Methyl 5-[(6-oxo-3-thiophen-2-ylpyridazin-1-yl)methyl]furan-2-carboxylate typically involves multi-step organic reactions. A common method includes the condensation of a furan derivative with a pyridazine derivative under controlled conditions, often utilizing catalysts such as palladium or copper. The reaction conditions may involve refluxing in solvents like ethanol or methanol and employing bases like potassium carbonate to neutralize the reaction mixture.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation : Utilizing reagents like potassium permanganate can lead to the formation of carboxylic acids or other oxidized derivatives.
- Reduction : Reduction with hydrogen gas in the presence of palladium can yield reduced derivatives.
- Substitution : Nucleophilic substitution reactions allow for the introduction of functional groups such as halides or amines.
Medicinal Chemistry Applications
This compound has potential applications in medicinal chemistry due to its structural features that may interact with biological targets.
Potential Biological Activities
Research indicates that compounds with similar structures exhibit antimicrobial properties, potentially inhibiting bacterial growth by interfering with essential metabolic processes. The specific mechanisms of action are still under investigation, but preliminary studies suggest that this compound could modulate enzyme activities or receptor interactions.
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of pyridazine compounds showed significant antibacterial activity against various strains of bacteria, indicating a promising avenue for developing new antibiotics.
- Anticancer Properties : Another investigation highlighted the cytotoxic effects of thiophene-containing compounds on cancer cell lines, suggesting that this compound could be explored for anticancer drug development.
Agrochemical Applications
The unique chemical structure of this compound may also lend itself to applications in agrochemicals.
Pesticidal Activity
Research into similar thiophene and pyridazine derivatives has shown potential as pesticides, particularly in targeting specific pests while minimizing environmental impact. The compound's ability to disrupt metabolic pathways in pests could be a focal point for developing new agricultural chemicals.
Materials Science Applications
In materials science, this compound's unique molecular structure can be utilized in synthesizing novel materials.
Polymer Chemistry
The incorporation of this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength. Research into polymer composites has indicated that functionalized furan compounds can improve the durability and performance of materials used in various applications, including coatings and packaging.
Mechanism of Action
The mechanism of action of Methyl 5-[(6-oxo-3-thiophen-2-ylpyridazin-1-yl)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as suprofen and articaine, which have applications in medicine as anti-inflammatory agents and anesthetics.
Pyridazine Derivatives: Compounds like pyridazine-based drugs, which are used for their various pharmacological properties.
Furan Derivatives: Compounds such as furan-2-carboxylic acid, which are used in organic synthesis and as intermediates in the production of pharmaceuticals.
Uniqueness
Methyl 5-[(6-oxo-3-thiophen-2-ylpyridazin-1-yl)methyl]furan-2-carboxylate is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties
Biological Activity
Methyl 5-[(6-oxo-3-thiophen-2-ylpyridazin-1-yl)methyl]furan-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a furan ring, a pyridazine moiety, and a thiophene ring, which are known to contribute to its biological properties. Its molecular formula is , with a molecular weight of approximately 320.34 g/mol.
Structural Features
| Feature | Description |
|---|---|
| Furan Ring | Contributes to various biological activities. |
| Pyridazine Moiety | Known for its role in medicinal chemistry. |
| Thiophene Ring | Enhances interaction with biological targets. |
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of pyridazine and thiophene have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Research on related compounds suggests that this compound may possess anticancer properties. For example, derivatives have been tested for cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer).
While specific mechanisms for this compound remain under investigation, similar compounds have been shown to inhibit key enzymes and pathways involved in cancer cell proliferation and bacterial growth.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various derivatives against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) as low as 1 µg/mL for some derivatives.
- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibited IC50 values below 100 µg/mL against HeLa cells, indicating significant cytotoxic potential.
Table of Biological Activities
| Compound | Activity | Target Organism/Cell Line | IC50/MIC |
|---|---|---|---|
| Methyl 5-[(6-oxo-3-thiophen-2-yl)pyridazin] | Antibacterial | Staphylococcus aureus | MIC = 1 µg/mL |
| Methyl 5-[(6-oxo-3-thiophen-2-yl)pyridazin] | Cytotoxicity | HeLa | IC50 = 62.37 µg/mL |
| Similar Pyridazine Derivative | Anticancer | HepG2 | IC50 < 100 µg/mL |
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Furan Ring : Utilizing furan derivatives as starting materials.
- Pyridazine Synthesis : Employing cyclization reactions to introduce the pyridazine moiety.
- Thiophene Integration : Adding the thiophene ring through electrophilic substitution reactions.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of Methyl 5-[(6-oxo-3-thiophen-2-ylpyridazin-1-yl)methyl]furan-2-carboxylate, and how do reaction conditions impact yield?
The synthesis typically involves multi-step routes starting with functionalized heterocyclic precursors. Key steps include:
- Nucleophilic substitution to attach the thiophene-pyridazinone moiety to the furan backbone.
- Esterification under anhydrous conditions (e.g., using DCC/DMAP or thionyl chloride) to stabilize the carboxylate group.
- Purification via column chromatography or recrystallization to isolate the final product.
Reaction conditions such as temperature (e.g., 60–80°C for cyclization), solvent polarity (DMF for polar intermediates), and catalyst choice (e.g., Pd for cross-couplings) critically influence yield. Monitoring with TLC or HPLC ensures intermediate purity .
Advanced: How can stereochemical outcomes be controlled during the synthesis of this compound, particularly at the pyridazinone-thiophene junction?
Stereoselectivity can be optimized using:
- Chiral auxiliaries during cyclization steps to direct spatial arrangement.
- Enantioselective catalysis (e.g., chiral Pd complexes for asymmetric cross-couplings).
- X-ray crystallography (as demonstrated in ) to validate stereochemistry post-synthesis. Computational tools like DFT simulations may predict favorable conformations .
Basic: What analytical techniques are essential for structural characterization of this compound?
Critical methods include:
- NMR spectroscopy (1H/13C) to map hydrogen/carbon environments, particularly for the furan methyl ester and pyridazinone carbonyl groups.
- IR spectroscopy to confirm functional groups (e.g., C=O at ~1700 cm⁻¹).
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray diffraction to resolve crystal packing and bond angles .
Advanced: How should researchers address discrepancies in reported IC50 values for this compound across biological assays?
Contradictions may arise from:
- Assay variability (e.g., cell line sensitivity, incubation time).
- Solubility differences (DMSO vs. aqueous buffers).
Mitigation strategies: - Use orthogonal assays (e.g., enzymatic vs. cell-based) to cross-validate results.
- Perform dose-response curves in triplicate and apply statistical models (e.g., Hill equation) to calculate robust IC50 values.
- Control for metabolic stability using liver microsome studies .
Basic: What biological targets or mechanisms are hypothesized for this compound based on structural analogs?
Analogous compounds (e.g., triazole-pyrimidine derivatives in ) suggest potential mechanisms:
- Kinase inhibition via competitive binding to ATP pockets.
- Receptor modulation (e.g., GPCR antagonism).
- ROS scavenging due to the thiophene moiety’s redox activity.
Target identification often employs affinity chromatography or SPR (surface plasmon resonance) to measure binding kinetics .
Advanced: What computational approaches are used to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?
Key methods include:
- QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with bioavailability.
- Molecular docking (AutoDock, Glide) to simulate target binding and prioritize in vitro testing.
- Molecular dynamics simulations (AMBER, GROMACS) to assess membrane permeability.
Tools like SwissADME or pkCSM predict pharmacokinetic profiles, reducing reliance on animal models .
Basic: How is the stability of this compound assessed under varying pH and temperature conditions?
Stability studies involve:
- Forced degradation (e.g., 0.1M HCl/NaOH at 40°C) to identify hydrolysis-prone sites (e.g., ester groups).
- HPLC-UV/MS to track degradation products.
- Thermogravimetric analysis (TGA) to determine thermal decomposition thresholds.
Data guides storage conditions (e.g., desiccated, −20°C) .
Advanced: What strategies improve the aqueous solubility of this compound for in vivo studies?
Approaches include:
- Prodrug design (e.g., phosphate ester derivatives).
- Nanoformulation (liposomes, cyclodextrin complexes).
- Co-crystallization with hydrophilic coformers (e.g., succinic acid).
Solubility is quantified via shake-flask method or dynamic light scattering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
